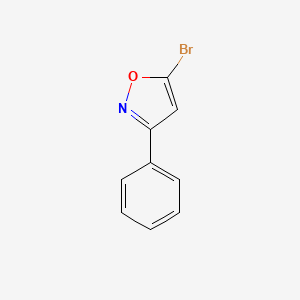

5-Bromo-3-phenylisoxazole

Description

Significance of the Isoxazole (B147169) Core in Synthetic Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of synthetic organic chemistry. rsc.orgresearchgate.net Its importance stems from its versatile nature, serving as a valuable building block for the creation of more complex molecules and its presence in a wide array of pharmacologically active compounds. researchgate.netnih.gov The isoxazole nucleus is a key feature in numerous compounds that have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgkuey.net

The development of new synthetic strategies for isoxazole derivatives is a prime focus of modern chemical research. nih.gov Methodologies such as transition metal-catalyzed cycloadditions and green chemistry approaches have been pivotal in improving the efficiency of isoxazole synthesis and enabling the design of more intricate and bioactive derivatives. rsc.orgnih.gov The isoxazole-5(4H)-one variant, in particular, is recognized as a unique and fascinating framework in synthetic organic chemistry, acting as a precursor for various other heterocyclic compounds. researchgate.net The inherent reactivity of the isoxazole ring allows for various chemical modifications, making it a versatile scaffold in drug discovery and development. rsc.orgespublisher.com

The ability to functionalize the isoxazole core at different positions allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous isoxazole-containing drugs, such as the antibiotics oxacillin (B1211168) and cloxacillin, and the anti-inflammatory drug valdecoxib. The continued exploration of isoxazole chemistry underscores its significant role in advancing modern pharmaceutical research and addressing unmet medical needs. rsc.org

Structural Classification and Research Context of 5-Bromo-3-phenylisoxazole

This compound is a synthetic organic compound that falls under the classification of isoxazoles, a class of heterocyclic compounds. ontosight.ai Its chemical structure is characterized by a central isoxazole ring. A phenyl group is attached at the 3-position of this ring, and a bromine atom is substituted at the 5-position. ontosight.ai

Below is an interactive data table detailing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 3356-92-1 |

The research context of this compound is primarily within the realm of medicinal chemistry and pharmaceutical sciences. ontosight.ai The broader class of isoxazoles has been extensively investigated for a variety of potential therapeutic applications due to their diverse biological activities. rsc.orgnih.govmdpi.com Consequently, research on this compound often focuses on exploring its potential as a pharmacologically active agent. ontosight.ai Investigations into this compound may include its synthesis, characterization, and evaluation of its biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. kuey.netontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKOEUYSROXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955190 | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-92-1 | |

| Record name | 3356-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Phenylisoxazole

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a fundamental aspect of synthesizing 5-Bromo-3-phenylisoxazole. Various strategies have been developed to achieve this, primarily involving cycloaddition, cyclization, and condensation reactions.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole core. rsc.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. tandfonline.com The versatility of this method allows for the introduction of various substituents onto the isoxazole ring with a high degree of control.

Nitrile oxides, which act as the 1,3-dipole, can be generated in situ from various precursors, most commonly from aldoximes through oxidation. rsc.orgtandfonline.com This in situ generation avoids the need to handle potentially unstable nitrile oxides. The reaction of the generated nitrile oxide with a suitable dipolarophile, such as an alkyne, leads to the formation of the isoxazole ring. tandfonline.com For the synthesis of this compound, a key intermediate is often 5-(bromomethyl)-3-phenylisoxazole, which can be synthesized via a 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. researchgate.net

The reaction of nitrile oxides with terminal alkynes generally proceeds with complete regioselectivity, yielding 3,5-disubstituted isoxazoles in high yields. rsc.org However, cycloadditions with non-activated alkynes can also be achieved, providing a route to neuroactive isoxazoles. rsc.org The choice of solvent and catalyst can influence the reaction's efficiency and regioselectivity. While some cycloadditions proceed under thermal conditions, metal catalysis, for instance with Ru(II), can favor the formation of specific regioisomers like 3,4-diaryl-substituted isoxazoles. nih.gov

Cyclization of Oximes and Related Precursors

The cyclization of oximes, particularly α,β-unsaturated ketoximes, is another significant route to isoxazoles. rsc.orgsemanticscholar.org This method involves the intramolecular cyclization of an oxime precursor, often promoted by an oxidizing agent. A variety of oxidizing agents have been employed for this transformation. semanticscholar.org

For example, the treatment of α,β-unsaturated ketoximes with o-iodoxybenzoic acid (IBX) provides a convenient and environmentally friendly method for the synthesis of 3,5-diarylisoxazoles. semanticscholar.org Another approach involves the cyclization of oxime dianions with reagents like diethyl oxalate, which initially forms 4,5-dihydro-5-hydroxyisoxazole-5-carboxylates that can be subsequently dehydrated to the corresponding isoxazole-5-carboxylates. researchgate.net

Furthermore, β,γ-acetylenic oximes can be readily converted to 3,5-disubstituted isoxazoles upon treatment with a mild base. researchgate.net The starting α,β-acetylenic oximes can be cyclized to produce substituted isoxazoles, and this method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.

Condensation Reactions

Condensation reactions provide a classical and effective method for the synthesis of the isoxazole ring. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).

For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been synthesized by condensing 1-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones (chalcones) with hydroxylamine hydrochloride. researchgate.net This method is versatile and allows for the preparation of a wide range of substituted isoxazoles. The initial chalcones are typically prepared through the Claisen-Schmidt condensation of an appropriate aryl methyl ketone and an aryl aldehyde. researchgate.net

Another example is the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones through the condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various substituted aromatic and heteroaromatic aldehydes. nih.gov The reaction conditions for these condensations can be varied, with some methods employing microwave irradiation or green catalysts to improve efficiency and environmental friendliness. nih.govresearchgate.net

Regioselective Synthesis Approaches to this compound

Achieving the desired regiochemistry, specifically the 3-phenyl and 5-bromo substitution pattern, is a critical challenge in the synthesis of this compound. The regioselectivity of isoxazole formation is often dependent on the chosen synthetic route and reaction conditions.

In 1,3-dipolar cycloaddition reactions, the regioselectivity is influenced by the nature of the nitrile oxide and the dipolarophile. rsc.org The reaction of benzonitrile (B105546) oxide with a bromo-substituted alkyne is a direct approach. The use of specific dipolarophiles, such as diethyl-1-bromovinyl phosphonate, has been shown to lead to the regiospecific formation of 3,5-disubstituted isoxazoles. rsc.org

One strategy to control regioselectivity involves a multi-step synthesis. For example, the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) was achieved through a sequence starting with the bromination of 4-bromochalcone (B160694) to form a dibromide intermediate, followed by cyclization with hydroxylamine hydrochloride. odinity.com This approach ensures the specific placement of the phenyl and bromophenyl groups on the isoxazole ring.

The synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives via the condensation of chalcones with hydroxylamine hydrochloride also provides a regioselective route to isoxazoles with a defined substitution pattern. researchgate.net

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including isoxazoles. researchgate.net These green chemistry approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. benthamdirect.com

Microwave-assisted synthesis has emerged as a prominent green technique for isoxazole formation. researchgate.netbenthamdirect.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. benthamdirect.com This has been successfully applied to the synthesis of isoxazole derivatives from chalcones. researchgate.netbenthamdirect.com

Another green strategy is the use of ultrasound irradiation (sonochemistry). preprints.org This technique can enhance reaction efficiency, reduce energy consumption, and allow for the use of greener solvents or even solvent-free conditions. preprints.org

The development of metal-free synthetic routes and the use of eco-friendly catalysts are also key aspects of green isoxazole synthesis.

Metal-Free Synthetic Routes

While metal-catalyzed reactions are common in isoxazole synthesis, there is a growing interest in developing metal-free alternatives to avoid the costs, toxicity, and purification challenges associated with metal catalysts. researchgate.net

A metal-free approach for the regioselective synthesis of isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, with propargyl bromide. researchgate.net This method proceeds under mild conditions and tolerates a wide range of substituents. researchgate.net The in situ generation of nitrile oxides from aldoximes using oxidants like N-chlorosuccinimide (NCS) in an aqueous medium is an example of a metal-free process. researchgate.net

The use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), also provides a metal-free method for the oxidative cyclization of α,β-unsaturated ketoximes to form isoxazoles. rsc.orgsemanticscholar.org These reactions are often efficient and environmentally benign. semanticscholar.org Furthermore, metal-free 1,3-dipolar cycloaddition reactions can be promoted by microwave irradiation, offering a rapid and efficient synthesis of phenylisoxazole derivatives. researchgate.net

Deep Eutectic Solvent (DES) Applications

The use of deep eutectic solvents (DESs) as green and recyclable reaction media has gained considerable traction in organic synthesis. While specific studies on the synthesis of this compound in DES are not extensively documented, the synthesis of analogous 3,5-disubstituted isoxazoles in these media provides a strong precedent for its feasibility. DESs, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, offer a unique reaction environment that can enhance reaction rates and simplify product isolation.

A common approach for isoxazole synthesis that can be adapted for this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the context of DES, a one-pot, three-step reaction can be envisioned. For instance, the synthesis of various 3,5-disubstituted isoxazoles has been successfully achieved using a choline (B1196258) chloride:urea (ChCl:Urea) deep eutectic solvent. core.ac.ukacs.org This methodology demonstrates the viability of DES as a reaction medium, which can be crucial for the reaction to proceed, as in some cases, the absence of DES leads to no reaction. core.ac.ukacs.org

The general procedure would involve the in-situ generation of benzonitrile oxide from benzaldoxime (B1666162) using a halogenating agent, followed by its reaction with a suitable bromo-alkyne. The DES not only acts as the solvent but can also influence the reaction's efficiency. Research on similar isoxazole syntheses has shown that the DES can often be recycled multiple times without a significant drop in product yield, highlighting the economic and environmental benefits of this approach. core.ac.ukacs.org

Another deep eutectic solvent system, choline chloride:glycerol (ChCl:Glycerol), has also been employed for the synthesis of isoxazole derivatives, offering good to moderate yields and avoiding the use of toxic catalysts and volatile organic solvents. connectjournals.com The choice of DES can be critical, with studies showing that different DES compositions can lead to varying yields. For example, in the synthesis of certain 3,5-disubstituted isoxazoles, a ChCl:Urea mixture was found to give superior results compared to a ChCl:Glycerol mixture. core.ac.uk

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents

| Entry | Deep Eutectic Solvent (Molar Ratio) | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | ChCl:Urea (1:2) | Phenylacetylene, Hydroxylamine hydrochloride, N-Chlorosuccinimide | 3,5-Diphenylisoxazole | 85 | core.ac.uk |

| 2 | ChCl:Glycerol (1:2) | Pyrazole aldehyde oxime, Propargyl alcohol, N-Chlorosuccinimide | (3-(3-phenyl-1-(phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol | 85 | connectjournals.com |

| 3 | TBAB:EG (1:5) | Phenylacetylene, Hydroxylamine hydrochloride, N-Chlorosuccinimide | 3,5-Diphenylisoxazole | 95 | acs.org |

Note: This table presents data for the synthesis of related isoxazole compounds to illustrate the applicability of DES in this context.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of isoxazole derivatives, including those with a phenyl substituent, has been shown to benefit significantly from microwave irradiation. researchgate.netnih.gov

The primary method for synthesizing the isoxazole ring under microwave conditions is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov For the synthesis of this compound, this would typically involve the reaction of benzonitrile oxide (generated in situ from benzaldoxime and a suitable oxidant) with a bromo-substituted alkyne. Microwave heating can drastically reduce the reaction time for such cycloadditions, often from hours to mere minutes. researchgate.net

Research on the microwave-assisted synthesis of various 3,5-disubstituted isoxazoles has demonstrated the efficiency of this method, with yields often ranging from moderate to excellent. researchgate.net For instance, a series of phenylisoxazole derivatives were synthesized in good yields (30-93%) via a metal-free microwave-assisted 1,3-dipolar cycloaddition. researchgate.net Another study reported that reactions requiring 6-8 hours under conventional heating could be completed within 6-10 minutes with improved yields (67-82%) under microwave irradiation. researchgate.net

The choice of solvent is also a critical parameter in microwave-assisted synthesis. While various organic solvents can be used, the development of solvent-free or aqueous microwave-assisted protocols aligns with the principles of green chemistry. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phenylisoxazole Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Chalcone, Hydroxylamine hydrochloride | Conventional | 6-8 hours | 58-69 | researchgate.net |

| 2 | Chalcone, Hydroxylamine hydrochloride | Microwave | 6-10 minutes | 67-82 | researchgate.net |

| 3 | Aldehyde, Alkyne | Microwave | Not specified | Moderate | nih.gov |

Note: This table presents data for the synthesis of related isoxazole compounds to illustrate the advantages of microwave-assisted synthesis.

Gram-Scale Synthetic Protocols

The scalability of a synthetic route is a crucial factor for the practical application of a compound in research and development. While many synthetic methods are developed on a milligram scale, their translation to a gram-scale production can present challenges. For this compound, several synthetic strategies show promise for larger-scale synthesis.

The aforementioned synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents has been successfully scaled up to the gram scale without any significant issues, demonstrating the potential of this methodology for producing larger quantities of isoxazole derivatives. core.ac.ukacs.org Similarly, a gram-scale reaction of a 4-bromoisoxazole (B1274380) derivative has been reported, yielding the product in high yield, which is consistent with the small-scale reaction. thieme-connect.com

A direct ring fluorination of a 3-phenylisoxazole (B85705) derivative has also been successfully transposed to a gram-scale, yielding the desired product in good yield. academie-sciences.fr This indicates that post-synthesis modification of the isoxazole ring is a viable strategy for producing functionalized derivatives on a larger scale.

Furthermore, the preparation of 5-(bromomethyl)-3-phenylisoxazoles has been reported, which involves a multicomponent reaction that proceeds under mild, metal-free conditions and is tolerant of a wide range of substituents, suggesting its suitability for scale-up. researchgate.net

Table 3: Examples of Gram-Scale Synthesis of Isoxazole Derivatives

| Entry | Compound | Scale | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromoazirine (from 4-bromoisoxazole) | 3.56 g | 96 | thieme-connect.com |

| 2 | 4-Fluoro-5-(1,3-dioxan-2-yl)-3-phenylisoxazole | Gram-scale | 61 | academie-sciences.fr |

| 3 | 3,5-Disubstituted Isoxazole in DES | Gram-scale | Not specified | core.ac.uk |

Note: This table provides examples of gram-scale synthesis for related isoxazole compounds to demonstrate the scalability of the synthetic methods.

Reaction Chemistry and Functionalization of 5 Bromo 3 Phenylisoxazole

Halogenation Reactions on the Isoxazole (B147169) Core (Bromination)

Electrophilic aromatic substitution, including bromination, is a fundamental method for functionalizing aromatic and heteroaromatic rings. nih.govnih.gov The reactivity and regioselectivity of the isoxazole ring are governed by the electronic effects of its two heteroatoms and any existing substituents. In the case of 3-phenylisoxazole (B85705), the C4 position is the most electron-rich and sterically accessible site, making it the most probable target for electrophilic attack.

The bromination of unsubstituted isoxazole is known to be an electrophilic substitution reaction. For 3-phenylisoxazole, the phenyl group at C3 and the ring's inherent electronic nature direct incoming electrophiles. While specific studies detailing the further bromination of 5-bromo-3-phenylisoxazole are not extensively documented, the principles of electrophilic aromatic substitution on heterocyclic systems suggest that if a further reaction were to occur, it would likely target the C4 position of the isoxazole ring or the ortho and para positions of the C3-phenyl ring, depending on the reaction conditions. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine, often in the presence of a catalyst or in a suitable solvent. nih.govmdpi.com The development of regioselective bromination methods is crucial as aryl bromides are valuable precursors for numerous cross-coupling reactions. nih.govwku.edu

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the 5-position of this compound is a key functional handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. organic-synthesis.comnih.gov This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners. organic-synthesis.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C5 position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-synthesis.com Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as PdCl₂(dppf), and typical bases include carbonates like K₂CO₃ or Na₂CO₃. organic-synthesis.com

| Boronic Acid Partner | Catalyst | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane | 85 °C, 4h organic-synthesis.com | 5-Aryl-3-phenylisoxazole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80-90 °C | 5-Aryl-3-phenylisoxazole |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 °C | 5-Heteroaryl-3-phenylisoxazole |

| Vinylboronic acid | Pd₂(dba)₃ / Ligand | CsF | THF | Room Temp, 12h organic-synthesis.com | 5-Alkenyl-3-phenylisoxazole |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org It provides a direct route to 5-alkynyl-3-phenylisoxazoles, which are valuable building blocks in organic synthesis.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex formed from the oxidative addition of this compound to a Pd(0) species. nrochemistry.com Reductive elimination then affords the 5-alkynyl-3-phenylisoxazole product. nrochemistry.com The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.com While aryl bromides are less reactive than iodides, they are common substrates for this transformation. libretexts.org

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH or Diisopropylamine nrochemistry.com | DMF or THF nrochemistry.com | High rsc.org |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Good-High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Good-High |

| Propargyl alcohol | Pd(acac)₂ / PPh₃ rsc.org | CuI rsc.org | Et₂NH rsc.org | DMF rsc.org | Good rsc.org |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is distinguished by the high reactivity of organozinc compounds, which often allows for faster reactions and milder conditions compared to other cross-coupling methods. wikipedia.org It is a powerful tool for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.org

For this compound, Negishi coupling with various organozinc halides (RZnX) can introduce a wide array of alkyl, aryl, or vinyl substituents at the C5 position. The reaction tolerates a broad range of functional groups. organic-chemistry.org Palladium catalysts like those based on triphenylphosphine (B44618) or more specialized ligands are commonly employed. wikipedia.org

| Organozinc Reagent | Catalyst | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp to Reflux | 5-Aryl-3-phenylisoxazole |

| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | Room Temp | 5-Alkyl-3-phenylisoxazole |

| Vinylzinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | Room Temp | 5-Alkenyl-3-phenylisoxazole |

| Benzylzinc chloride | Ni(acac)₂ / Ligand | DMA | Room Temp | 5-Benzyl-3-phenylisoxazole |

Beyond the Suzuki, Sonogashira, and Negishi reactions, the bromine atom of this compound enables participation in several other important palladium-catalyzed transformations.

Stille Coupling : This reaction couples the aryl bromide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org While effective and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction : The Heck reaction forms a C-C bond between the aryl bromide and an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, allowing for the introduction of a vinyl or substituted vinyl group at the C5 position of the isoxazole ring. wikipedia.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines. Using this compound, this reaction provides access to a diverse range of 5-amino-3-phenylisoxazole (B183965) derivatives by coupling with primary or secondary amines. The reaction typically requires a palladium catalyst with specialized, bulky phosphine ligands and a strong base like sodium tert-butoxide. wikipedia.orgjk-sci.com

Nucleophilic Substitution Reactions on the Isoxazole Ring

While palladium-catalyzed reactions are the most common strategy for functionalizing the C5 position of this compound, nucleophilic aromatic substitution (SₙAr) presents an alternative pathway. In an SₙAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction culminates in the expulsion of the leaving group, restoring the aromaticity of the ring. libretexts.org

For an SₙAr reaction to be favorable, the aromatic ring must typically be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The isoxazole ring itself is considered an electron-deficient heterocycle, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring. However, it is not as strongly activated as rings bearing powerful electron-withdrawing groups like nitro groups. nih.gov

Consequently, SₙAr reactions on this compound generally require strong nucleophiles (such as alkoxides, thiolates, or amides) and may necessitate elevated temperatures. acs.org The scope of this reaction on 3-haloisoxazoles can be limited, with palladium-catalyzed methods often providing a more general and higher-yielding approach, especially for less reactive nucleophiles like many amines. acs.orgresearchgate.net

| Nucleophile | Typical Conditions | Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, Reflux | 5-Methoxy-3-phenylisoxazole |

| Sodium thiophenoxide (NaSPh) | DMF, 80-100 °C | 5-(Phenylthio)-3-phenylisoxazole |

| Piperidine | High Temperature (e.g., >120 °C), neat or in a high-boiling solvent | 5-(Piperidin-1-yl)-3-phenylisoxazole |

| Sodium azide (B81097) (NaN₃) | DMF or DMSO, Elevated Temperature | 5-Azido-3-phenylisoxazole |

Electrophilic Aromatic Substitution on the Phenyl Ring

The introduction of electrophiles to the phenyl ring of this compound is governed by the electronic properties of the isoxazole moiety and, to a lesser extent, the bromine substituent. These reactions are classical examples of electrophilic aromatic substitution (SEAr), where the aromatic π-system acts as a nucleophile to attack a strong electrophile. The regioselectivity and rate of these substitutions are dictated by the directing and activating or deactivating nature of the 3-isoxazolyl group.

Directing Effects of the Isoxazole Moiety

The isoxazole ring, when attached to a phenyl group at the C3 position, generally acts as an electron-withdrawing group and a deactivating meta-director for electrophilic aromatic substitution. wikipedia.orglibretexts.org This directing effect stems from the electronegativity of the nitrogen and oxygen atoms within the heterocyclic ring, which reduces the electron density of the attached phenyl ring through a negative inductive effect (-I).

The deactivation of the aromatic system means that harsher reaction conditions are often required to drive electrophilic substitutions to completion compared to benzene. wikipedia.org The electron-withdrawing nature of the isoxazolyl group destabilizes the cationic carbocation intermediate (the arenium ion or σ-complex) that is formed during the reaction. mnstate.edumasterorganicchemistry.com

When analyzing the resonance structures of the arenium ion formed upon electrophilic attack, the intermediates resulting from ortho and para attack are particularly destabilized. In these cases, one of the resonance forms places the positive charge on the carbon atom directly bonded to the isoxazole ring. This is energetically unfavorable due to the proximity of the electron-withdrawing heterocycle. Conversely, the intermediate formed from meta attack avoids placing the positive charge on this carbon, making it the most stable of the three possibilities and, therefore, the kinetically favored pathway. libretexts.org This is analogous to the meta-directing effect observed in other deactivating groups like nitro or carbonyl groups. libretexts.orgunizin.org

Consequently, electrophilic reactions such as nitration, halogenation, or sulfonation on the phenyl ring of 3-phenylisoxazole derivatives are predicted to yield predominantly the meta-substituted product.

Influence of the Bromine Substituent on Reactivity

This further deactivates the phenyl ring towards electrophilic attack, making the reaction slower than that of the unsubstituted 3-phenylisoxazole. The increased deactivation reinforces the meta-directing nature of the substituent group. Therefore, for this compound, electrophilic substitution on the phenyl ring will occur even more slowly and with a strong preference for the meta position.

Derivatization Strategies and Functional Group Transformations

The bromine atom at the C5 position of this compound is a versatile functional handle that allows for a wide range of derivatization strategies. This position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are extensively used for the functionalization of aryl and heteroaryl halides. organic-chemistry.orgwikipedia.orgnih.gov In these reactions, the C5-bromo group can be replaced with various organic fragments, enabling the synthesis of a diverse library of substituted 3-phenylisoxazoles.

The Suzuki-Miyaura coupling involves the reaction of the bromo-isoxazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating new C-C bonds. For example, coupling this compound with various arylboronic acids would yield 5-aryl-3-phenylisoxazole derivatives. The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov

The Heck reaction couples the bromo-isoxazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with high stereoselectivity. organic-chemistry.orgwikipedia.org This allows for the introduction of alkenyl substituents at the C5 position.

Below is a table summarizing typical conditions for these cross-coupling reactions, which are applicable for the derivatization of this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME, Toluene/H₂O | 80-110 |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, MeCN | 80-120 |

This table presents generalized conditions. Specific optimizations are typically required for each substrate.

Beyond cross-coupling, nucleophilic aromatic substitution (SNAr) could be a potential, albeit more challenging, pathway for derivatization. SNAr reactions require the aromatic ring to be highly electron-deficient. nih.gov The presence of the electron-withdrawing isoxazole ring and the C5-bromine might render the C5 position susceptible to attack by strong nucleophiles under certain conditions.

Ring Transformations and Rearrangement Reactions (e.g., Ring-Opening Fluorination of Isoxazoles)

The isoxazole ring, despite its aromatic character, can undergo various transformation and rearrangement reactions under specific conditions, leading to the formation of different molecular scaffolds. A notable example is the ring-opening fluorination of isoxazoles.

Recent research has shown that treating isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®, can induce a ring-opening reaction to yield tertiary fluorinated carbonyl compounds. researchgate.net This transformation proceeds through an initial electrophilic fluorination, followed by deprotonation and cleavage of the weak N-O bond, ultimately rearranging the molecular framework. researchgate.net

A key finding of these studies is that the substitution pattern on the isoxazole ring is crucial for the success of the ring-opening reaction. For instance, when 5-phenylisoxazole (B86612) was subjected to these conditions, only electrophilic fluorination at the C4 position of the isoxazole ring was observed, without any ring opening. researchgate.net The research indicates that the presence of a substituent at the C4 position is a requirement for the ring-opening fluorination to proceed. researchgate.net

Therefore, while this compound itself would not be expected to undergo this specific ring-opening fluorination, a C4-substituted derivative could potentially be a substrate for this transformation. This highlights how the isoxazole core can be deconstructed to create complex, fluorinated acyclic structures, showcasing a powerful strategy beyond simple functionalization.

Other rearrangement reactions of isoxazoles, often initiated by thermal or photochemical stimuli, can lead to the formation of other heterocyclic systems like oxazoles through an azirine intermediate. These transformations underscore the chemical versatility of the isoxazole ring system.

Mechanistic Investigations of 5 Bromo 3 Phenylisoxazole Transformations

Reaction Mechanism Elucidation for Isoxazole (B147169) Formation

The formation of the 3-phenylisoxazole (B85705) core, which is subsequently brominated to yield 5-Bromo-3-phenylisoxazole, is predominantly achieved through a 1,3-dipolar cycloaddition reaction. wikipedia.orgyoutube.comchemtube3d.com This reaction involves the addition of a nitrile oxide to an alkyne.

The most common route to the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov In the context of 3-phenylisoxazole derivatives, this typically involves the reaction of benzonitrile (B105546) oxide, the 1,3-dipole, with a suitable dipolarophile. researchgate.net Benzonitrile oxide is a reactive intermediate and is usually generated in situ from benzaldoxime (B1666162) through oxidation or dehydrohalogenation of a corresponding hydroximoyl halide. nih.gov

The generally accepted mechanism for this cycloaddition is a concerted, pericyclic process. organic-chemistry.org The reaction proceeds through a five-membered aromatic transition state, leading directly to the formation of the isoxazole ring. youtube.com The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting isoxazole, is governed by both electronic and steric factors. mdpi.com

Key steps in the formation of the 3-phenylisoxazole ring:

Generation of the Nitrile Oxide: Benzonitrile oxide is typically formed in situ from benzaldoxime. This can be achieved by oxidation using reagents like N-chlorosuccinimide (NCS) or through the dehydrohalogenation of a benzohydroximoyl halide with a base. nih.govrsc.org

1,3-Dipolar Cycloaddition: The generated benzonitrile oxide then reacts with a dipolarophile, such as an alkyne. This cycloaddition is a concerted process where the π systems of the dipole and the dipolarophile interact to form two new sigma bonds simultaneously. wikipedia.orgorganic-chemistry.org

Aromatization: The initial cycloadduct may undergo subsequent transformation to yield the stable aromatic isoxazole ring.

The bromination at the 5-position to yield this compound typically occurs after the formation of the 3-phenylisoxazole ring. This is an electrophilic substitution reaction on the pre-formed isoxazole.

Mechanistic Pathways of Substitution and Coupling Reactions

The bromine atom at the 5-position of this compound is a versatile handle for introducing a wide range of functional groups through substitution and coupling reactions. The primary mechanistic pathways involved are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing isoxazole ring can facilitate SNAr reactions under certain conditions. The mechanism proceeds via an addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent in the presence of a palladium catalyst and a base. nrochemistry.comwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by the base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nrochemistry.com

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org

Oxidative Addition: Similar to the Suzuki coupling, the palladium(0) catalyst undergoes oxidative addition to the C-Br bond.

Transmetalation: A copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium(II) complex. youtube.com

Reductive Elimination: The coupled product is eliminated, and the palladium(0) catalyst is regenerated.

Below is a table summarizing the key features of these coupling reactions:

| Coupling Reaction | Reagents | Catalyst System | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron compound, Base | Palladium(0) complex | Oxidative addition, Transmetalation, Reductive elimination |

| Sonogashira | Terminal alkyne, Base | Palladium(0) complex, Copper(I) salt | Oxidative addition, Transmetalation from copper acetylide, Reductive elimination |

Role of Intermediates in Reaction Processes

Intermediates are transient species that are formed and consumed during a chemical reaction. Their study is fundamental to understanding the reaction mechanism.

In the formation of the isoxazole ring , the nitrile oxide is a crucial reactive intermediate. nih.govrsc.org It is a 1,3-dipole that readily undergoes cycloaddition reactions. The stability and reactivity of the nitrile oxide can be influenced by the substituents on the phenyl ring.

During nucleophilic aromatic substitution , the Meisenheimer complex is the key intermediate. openstax.org This resonance-stabilized carbanion determines the feasibility of the reaction. The presence of electron-withdrawing groups on the isoxazole ring helps to stabilize this intermediate, thereby facilitating the substitution.

In palladium-catalyzed coupling reactions , the catalytic cycle involves several organopalladium intermediates . libretexts.org These include the initial oxidative addition product (a Pd(II)-aryl halide complex) and the subsequent transmetalated species. The stability and reactivity of these intermediates dictate the efficiency and outcome of the coupling reaction. The ligands coordinated to the palladium center play a crucial role in modulating the properties of these intermediates.

Influence of Steric and Electronic Effects on Reactivity and Regioselectivity

Both steric and electronic effects play a significant role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects:

Phenyl Group: The phenyl group at the 3-position is an electron-withdrawing group through its inductive effect due to the sp2 hybridized carbons. quora.comstackexchange.com This electronic influence affects the reactivity of the isoxazole ring.

Isoxazole Ring: The isoxazole ring itself is electron-deficient, which influences the regioselectivity of electrophilic substitution reactions on the phenyl ring, directing incoming electrophiles to the meta position.

Substituents on the Phenyl Ring: Electron-donating or electron-withdrawing substituents on the phenyl ring can modulate the electron density of the entire molecule, thereby affecting the rates of both isoxazole formation and subsequent substitution reactions.

Steric Effects:

Regioselectivity of Isoxazole Formation: During the 1,3-dipolar cycloaddition, steric hindrance between the substituents on the nitrile oxide and the dipolarophile can influence the regiochemical outcome, favoring the formation of one isomer over another. mdpi.com

Coupling Reactions: In palladium-catalyzed coupling reactions, bulky substituents near the reaction center (the C-Br bond) can hinder the approach of the catalyst, potentially slowing down the reaction rate. The choice of ligands on the palladium catalyst can also introduce steric effects that influence the efficiency of the coupling.

The interplay of these steric and electronic factors is critical for controlling the outcome of chemical transformations involving this compound.

Computational and Theoretical Studies of 5 Bromo 3 Phenylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of 5-Bromo-3-phenylisoxazole. researchgate.netnih.gov DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), are commonly used to optimize the molecular geometry and calculate various electronic parameters. mdpi.com These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net

Theoretical studies on related isoxazole (B147169) derivatives have been performed to optimize their geometrical structures and compute structural and electronic parameters. nih.gov For instance, in the synthesis of novel quinazolin-4(3H)-one-isoxazole derivatives, DFT calculations at the B3LYP/6-31G(d) level were used to investigate the regioselectivity of cycloaddition reactions. mdpi.com Such computational approaches are invaluable for elucidating reaction mechanisms and predicting the formation of specific isomers. The synthesis of haloisoxazoles has also been supported by computational approaches to corroborate the structure of the resulting products. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and shapes of these orbitals are critical in determining the nature of chemical reactions.

For isoxazole derivatives, FMO analysis helps in understanding their behavior in reactions such as cycloadditions. researchgate.net The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com In studies of phenylisoxazole derivatives, FMO analysis has been used to predict the electrophilic and nucleophilic character of the reactants. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the this compound molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Phenylisoxazole Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates regions of nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates regions of electrophilicity. |

| Energy Gap | 5.3 | The difference in energy between the HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values presented are illustrative for a phenylisoxazole derivative and may vary for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. wolfram.comresearchgate.netblogspot.com The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.com Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. wolfram.comresearchgate.net

For molecules containing electronegative atoms like oxygen, nitrogen, and bromine, such as in this compound, MEP maps can highlight the negative potential around these atoms, suggesting their role in intermolecular interactions. researchgate.netresearchgate.net Studies on similar heterocyclic compounds have utilized MEP maps to identify reactive sites and understand intermolecular interactions. researchgate.netphyschemres.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. wisc.edu These donor-acceptor interactions, or delocalizations, are indicative of hyperconjugative effects and can explain deviations from an idealized Lewis structure. wikipedia.orgwisc.edu

In the context of heteroaromatic compounds like isoxazoles, NBO analysis can elucidate the extent of electron delocalization and aromaticity. acs.org The analysis can reveal the transfer of electron density from the p-type lone pair of the heteroatoms to the π* orbitals of the ring system. acs.org For this compound, NBO analysis would provide insights into the nature of the C-Br bond, the delocalization of electrons within the isoxazole and phenyl rings, and the interactions between these two ring systems.

Table 2: Key NBO Interactions in a Substituted Isoxazole System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | π(C=N) | ~15-20 |

| π(C=C) | π(C=N) | ~20-25 |

| LP(1) N | σ*(C-C) | ~2-5 |

Note: The values are representative for a substituted isoxazole and may differ for this compound. LP denotes a lone pair.

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and identifying their most stable conformations. nih.govmdpi.com For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl and isoxazole rings.

Computational methods can be used to construct a potential energy surface by systematically rotating this dihedral angle. nih.gov From this, the global and local energy minima corresponding to the most stable and metastable conformers can be identified. youtube.com Studies on related biaryl systems, such as phenylthiazoles, have shown that non-planar conformations are often the most stable. consensus.app The dihedral angle between the two rings is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens on the phenyl ring and atoms on the isoxazole ring, which favors a twisted conformation.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org For this compound, theoretical models can be used to predict its behavior in various transformations. For instance, the reactivity of the bromine atom at the 5-position in nucleophilic substitution reactions can be assessed by calculating the activation energies for different reaction pathways.

Global reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can provide a quantitative measure of a molecule's reactivity. researchgate.net These indices are useful for comparing the reactivity of different substituted isoxazoles. researchgate.net Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. These theoretical predictions are instrumental in designing synthetic routes and understanding reaction mechanisms involving this compound and related compounds. researchgate.netmdpi.com

Synthetic Applications and Role As a Building Block in Organic Synthesis

Precursor in Complex Molecule Synthesis

The carbon-bromine bond at the 5-position of the 5-Bromo-3-phenylisoxazole ring is a key feature that enables its use as a precursor in the synthesis of more elaborate molecules. This position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings indicate that heteroaryl halides, including bromo-substituted isoxazoles, are competent substrates for several types of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govorganic-chemistry.org this compound can be coupled with various aryl or heteroaryl boronic acids to form 3,5-diaryl or 3-aryl-5-heteroaryl isoxazoles. nih.gov This methodology is a powerful route for creating biaryl structures, which are common motifs in biologically active molecules. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate or cesium carbonate. nih.gov

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org The this compound scaffold can be alkynylated at the 5-position through this reaction, yielding 5-alkynyl-3-phenylisoxazoles. rsc.orgresearchgate.net These products are themselves valuable intermediates, as the alkyne moiety can undergo further transformations, such as cycloadditions or reductions. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nrochemistry.com

Stille Coupling: In this reaction, an organotin compound (organostannane) is coupled with an organohalide. organic-chemistry.orgwikipedia.org this compound can serve as the halide partner, allowing for the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the 5-position. libretexts.org The Stille reaction is known for its tolerance of a broad range of functional groups. wikipedia.orglibretexts.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org By using this compound, an olefinic group can be appended to the C5 position of the isoxazole (B147169) ring, leading to the synthesis of stilbene-like structures. wikipedia.org

Through these cross-coupling strategies, the simple this compound core can be elaborated into a diverse array of complex derivatives, demonstrating its significance as a foundational precursor.

Scaffold for Further Heterocyclic Modifications

Beyond serving as a precursor for carbon-carbon bond formation, the this compound ring is an excellent scaffold for modifications that can alter the heterocyclic core itself or append other ring systems. The reactivity of the C-Br bond allows for its displacement by various nucleophiles, leading to new functionalized isoxazoles.

One primary modification involves nucleophilic aromatic substitution (SNAr). While the isoxazole ring is not as electron-deficient as some other heteroaromatics like triazines, the substitution can be facilitated under appropriate conditions. nih.gov For example, phenols can act as nucleophiles to displace the bromide, leading to the formation of 5-aryloxy-3-phenylisoxazoles. nih.gov This reaction introduces a flexible ether linkage, which can be a desirable feature in medicinal chemistry.

Furthermore, the isoxazole ring itself can be a precursor to other molecular structures. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain reductive conditions. This property allows the isoxazole moiety to be used as a masked or latent functional group, which can be revealed at a later stage in a synthetic sequence to generate different structures, such as β-hydroxyketones or enaminones. This inherent reactivity expands the utility of this compound beyond a simple halogenated scaffold to a versatile intermediate for profound structural transformations.

Development of Novel Synthetic Methodologies utilizing Isoxazoles

The reliable reactivity of halogenated isoxazoles like this compound has contributed to the development and optimization of synthetic methodologies. The predictable nature of its participation in palladium-catalyzed cross-coupling reactions makes it a suitable test substrate for developing new catalysts, ligands, or reaction conditions. nih.govrsc.orgorganic-chemistry.orgwikipedia.org

For instance, the development of milder, more efficient, or more environmentally benign versions of the Suzuki, Sonogashira, or Heck reactions often involves screening a range of heteroaryl halides to demonstrate the broad applicability of the new method. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The 3-phenylisoxazole (B85705) unit provides a stable, easily detectable core structure, simplifying the analysis of reaction outcomes.

Moreover, the versatility of the isoxazole ring has led to its incorporation into methodologies for creating libraries of compounds for drug discovery. By utilizing this compound as a common starting material, a wide range of derivatives can be synthesized in parallel by reacting it with a diverse set of building blocks (e.g., various boronic acids in Suzuki couplings or alkynes in Sonogashira couplings). This approach accelerates the discovery of new molecules with potential biological activity. mdpi.comnih.gov

Q & A

What are the most reliable synthetic routes for 5-Bromo-3-phenylisoxazole, and how can purity be optimized?

Basic Research Focus

The synthesis of this compound typically involves cyclocondensation of brominated precursors with nitrile oxides or via halogenation of pre-formed isoxazole derivatives. For example, bromination of 3-phenylisoxazole using N-bromosuccinimide (NBS) under radical initiation conditions is a common approach. Purity optimization requires careful control of reaction stoichiometry, temperature, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical HPLC or GC-MS should confirm purity (>95%) and identity (HRMS and NMR) .

Advanced Consideration

Contradictions in reported yields may arise from competing side reactions, such as over-bromination or ring-opening. To mitigate this, employ in-situ monitoring (e.g., TLC or inline IR spectroscopy) to track reaction progress. Recent studies suggest microwave-assisted synthesis reduces side products by minimizing thermal degradation .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives?

Basic Research Focus

Ensure spectral assignments align with predicted splitting patterns. For NMR, the isoxazole ring protons (e.g., H-4) typically resonate as singlets (δ 6.5–7.5 ppm), while aromatic protons from the phenyl group appear as multiplet signals (δ 7.2–7.8 ppm). HRMS should match the molecular ion [M+H] for (calc. 230.9695) .

Advanced Consideration

Unexpected peaks in NMR (e.g., splitting due to diastereotopic protons) or isotopic patterns in HRMS (e.g., ratio) must be analyzed rigorously. For ambiguous cases, X-ray crystallography (using SHELXL ) provides definitive structural confirmation. Contradictions in literature data often stem from impurities or solvent effects—replicate experiments under standardized conditions (e.g., DMSO-d vs. CDCl) to validate results .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Focus

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Brominated isoxazoles are moisture-sensitive; use desiccants (e.g., molecular sieves) to prevent hydrolysis. Handle in a fume hood with PPE (gloves, goggles) due to potential irritancy .

Advanced Consideration

Long-term stability studies indicate decomposition via dehalogenation under prolonged exposure to light or heat. For lab-scale storage, periodic purity checks via TLC or LC-MS are advised. For sensitive applications (e.g., catalysis), recrystallize from anhydrous ethanol immediately before use .

How can X-ray crystallography be applied to confirm the structure of this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. SHELXTL or SHELXL software refines the structure, confirming bond lengths (e.g., C-Br ≈ 1.90 Å) and dihedral angles between the isoxazole and phenyl rings.

Advanced Consideration

Twinned crystals or low-resolution data (common with bromine’s high electron density) complicate refinement. Use high-flux synchrotron sources and multi-scan absorption corrections. For ambiguous cases, compare experimental data with DFT-optimized structures (e.g., Gaussian09) to validate geometry .

What strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Focus

Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings often stem from steric hindrance at the C-5 bromine position. Optimize by:

- Ligand Selection : Bulky ligands (XPhos, SPhos) enhance Pd catalyst turnover.

- Solvent Choice : Use toluene/DMF mixtures to improve solubility.

- Microwave Conditions : Reduce reaction time and byproduct formation.

Monitor reaction progress via NMR (if fluorinated partners are used) or MALDI-TOF for intermediate trapping .

How can researchers validate the absence of regioisomeric impurities in synthesized this compound?

Advanced Research Focus

Regioisomers (e.g., 4-Bromo-3-phenylisoxazole) can form during synthesis. Differentiate via:

- NMR : Isoxazole C-3 (bearing Br) resonates at δ 150–155 ppm, distinct from C-4 (δ 125–130 ppm).

- LC-MS/MS : Fragmentation patterns differ; the molecular ion’s isotopic profile () should match theoretical values.

- XRD : Unambiguous assignment of substitution patterns .

What safety protocols are critical when scaling up this compound synthesis?

Basic Research Focus

Conduct a hazard assessment for bromine release and exothermic reactions. Use jacketed reactors with temperature control. Emergency protocols should include neutralization of residual bromine (sodium thiosulfate) and spill containment (vermiculite) .

Advanced Consideration

For industrial-scale processes, implement QbD (Quality by Design) principles to optimize safety and reproducibility. Perform DSC (Differential Scanning Calorimetry) to identify thermal runaway risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.